molecular formula C13H18FNO B15281515 (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol

(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol

Cat. No.: B15281515
M. Wt: 223.29 g/mol
InChI Key: CETAYTRTPOESGS-AAEUAGOBSA-N
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Description

(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmacology. The compound features a cyclohexanol core substituted with a fluoro-methylphenylamino group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclohexanone and 5-fluoro-2-methylaniline.

    Reductive Amination: The cyclohexanone is subjected to reductive amination with 5-fluoro-2-methylaniline in the presence of a reducing agent such as sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination followed by chiral resolution. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.

    Substitution: Nucleophiles such as sodium azide (NaN3), dimethylformamide (DMF), elevated temperature.

Major Products

    Oxidation: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexanone.

    Reduction: (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound for understanding the effects of chiral molecules in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
  • (1S,2S)-2-((4-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol
  • (1S,2S)-2-((5-Fluoro-3-methylphenyl)amino)cyclohexan-1-ol

Uniqueness

(1S,2S)-2-((5-Fluoro-2-methylphenyl)amino)cyclohexan-1-ol is unique due to its specific stereochemistry and substitution pattern. The presence of the fluoro and methyl groups on the phenyl ring, along with the chiral cyclohexanol core, imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C13H18FNO

Molecular Weight

223.29 g/mol

IUPAC Name

(1S,2S)-2-(5-fluoro-2-methylanilino)cyclohexan-1-ol

InChI

InChI=1S/C13H18FNO/c1-9-6-7-10(14)8-12(9)15-11-4-2-3-5-13(11)16/h6-8,11,13,15-16H,2-5H2,1H3/t11-,13-/m0/s1

InChI Key

CETAYTRTPOESGS-AAEUAGOBSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)N[C@H]2CCCC[C@@H]2O

Canonical SMILES

CC1=C(C=C(C=C1)F)NC2CCCCC2O

Origin of Product

United States

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